Pepstatin A (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pepstatin A (acetate) is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine, with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . Pepstatin A is known for its high potency in inhibiting nearly all acid proteases, making it a valuable research tool and a common constituent of protease inhibitor cocktails .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pepstatin A is typically prepared from microbial sources. The compound is sparingly soluble in water and is usually dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) and then diluted into a buffer . The stock solution should be of a concentration that the solvent used is diluted at least 1000 times in the working solution. It has been dissolved at 10 mg/mL in ethanol with heat, resulting in a colorless solution .
Industrial Production Methods: Industrial production of Pepstatin A involves fermentation processes using various species of Actinomyces. The compound is then extracted and purified to achieve the desired purity levels. The inclusion of acetic acid is necessary to dissolve this peptide in methanol or DMSO .
Chemical Reactions Analysis
Types of Reactions: Pepstatin A undergoes various chemical reactions, including complex formation with proteases. It forms a 1:1 complex with proteases such as pepsin, renin, cathepsin D, bovine chymosin, and protease B from Aspergillus niger . The inhibitor is highly selective and does not inhibit thiol proteases, neutral proteases, or serine proteases .
Common Reagents and Conditions: Common reagents used in the reactions involving Pepstatin A include ethanol, methanol, DMSO, and acetic acid. The compound is typically dissolved in these solvents and then diluted into a buffer for use in various applications .
Major Products Formed: The major products formed from the reactions involving Pepstatin A are the complexes with the target proteases. These complexes inhibit the activity of the proteases, thereby preventing the proteolytic cleavage of substrates .
Scientific Research Applications
Pepstatin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a research tool to study the inhibition of aspartic proteases such as pepsin, cathepsins D and E . In medicine, Pepstatin A has been shown to suppress receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation, making it a potential therapeutic agent for conditions involving excessive bone resorption . Additionally, Pepstatin A is used in protease inhibitor cocktails to prevent proteolytic degradation of proteins during experimental procedures .
Mechanism of Action
Pepstatin A exerts its effects by forming a 1:1 complex with aspartic proteases, thereby inhibiting their activity . The inhibition mechanism involves the binding of Pepstatin A to the active site of the protease, preventing the proteolytic cleavage of substrates. This inhibition is highly selective for aspartic proteases and does not affect other types of proteases . The compound also suppresses the formation of multinuclear osteoclasts and the differentiation of pre-osteoclast cells to mononuclear osteoclast cells . This inhibition seems to be independent of the activities of proteases such as cathepsin D .
Comparison with Similar Compounds
Pepstatin A is unique in its high potency and selectivity for aspartic proteases. Similar compounds include other protease inhibitors such as bestatin, E-64, AEBSF, and disodium EDTA . These inhibitors target different classes of proteases, such as aminopeptidases, cysteine proteases, serine proteases, and metalloproteases, respectively . Pepstatin A’s specificity for aspartic proteases sets it apart from these other inhibitors, making it a valuable tool for studying this particular class of enzymes .
Biological Activity
Pepstatin A, a potent inhibitor of aspartyl proteases, has garnered significant attention in biochemical and pharmacological research due to its unique properties and mechanisms of action. This article provides a comprehensive overview of its biological activity, focusing on its inhibitory effects on various proteases, implications in cellular processes, and potential therapeutic applications.
Structure and Properties
Pepstatin A is a hexa-peptide composed of the unusual amino acid statine, with a sequence represented as Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta) . It is characterized by its ability to inhibit aspartyl proteases, including pepsin, cathepsins D and E, and HIV protease, with effective concentrations often in the low micromolar range . The compound is practically insoluble in water and organic solvents like chloroform and ether but can dissolve in methanol, ethanol, and dimethyl sulfoxide (DMSO) .
The primary mechanism by which pepstatin A exerts its biological effects is through competitive inhibition of aspartyl proteases. The statine residue mimics the tetrahedral transition state of peptide catalysis, making it a highly effective inhibitor .
Inhibition of Osteoclast Differentiation
One notable biological activity of pepstatin A is its ability to suppress receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation. Studies have shown that pepstatin A inhibits the formation of multinuclear osteoclasts in a dose-dependent manner without affecting osteoblast-like cells . This inhibition appears to be independent of cathepsin D activity, suggesting an alternative pathway involving the blockade of extracellular signal-regulated kinases (ERK) signaling and decreased expression of nuclear factor of activated T cells c1 (NFATc1) .
In Vitro Studies
- Osteoclast Differentiation :
- HIV Protease Inhibition :
- Pepsin Inhibition :
Case Studies
A study explored the effects of pepstatin A on carrageenan-induced edema in animal models. Administration resulted in approximately 30% inhibition of edema formation at low doses (1.25 mg/kg), highlighting its potential anti-inflammatory properties . Additionally, toxicity studies indicated that pepstatin A has a high safety margin with LD50 values exceeding 1,000 mg/kg across several species .
Data Table: Biological Activity Summary
Activity | Target | IC50 Value | Mechanism |
---|---|---|---|
Pepsin Inhibition | Aspartyl proteases | < 0.01 µg/ml | Competitive inhibition |
Osteoclast Differentiation | RANKL-induced | 15 µM | Blockade of ERK signaling |
HIV Protease | HIV gag precursor | 15 µM | Inhibition of proteolytic processing |
Edema Formation | Carrageenan-induced | 1.25 mg/kg | Anti-inflammatory effect |
Properties
IUPAC Name |
4-[2-[[4-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoylamino]-3-hydroxy-6-methylheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBEGDEGRCZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.